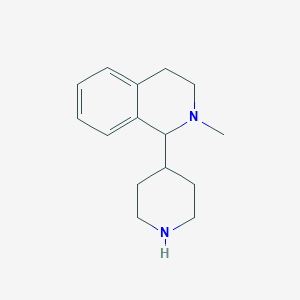

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13/h2-5,13,15-16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHSWXZQRBFJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC=CC=C2C1C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction enables the construction of the tetrahydroisoquinoline ring system via acid-catalyzed condensation of β-phenethylamine derivatives with aldehydes. For 2-methyl substitution, 2-phenylethylamine reacts with propionaldehyde under acidic conditions (e.g., HCl in ethanol), forming the imine intermediate, which cyclizes to yield 1,2,3,4-tetrahydroisoquinoline with a methyl group at position 2.

Bischler-Napieralski Reaction

This method involves cyclodehydration of N-acyl-β-phenethylamines using phosphoryl chloride (POCl₃) or polyphosphoric acid. For example, N-(3-phenylpropionyl)acetamide undergoes cyclization to form 3,4-dihydroisoquinoline, which is subsequently hydrogenated (H₂/Pd-C) to the tetrahydroisoquinoline derivative.

The introduction of the piperidin-4-yl group at the nitrogen of 2-methyl-tetrahydroisoquinoline is achieved through two primary strategies:

Tosylate-Mediated N-Alkylation

This method, adapted from patent EP0306375A1, involves direct alkylation using a piperidin-4-ylmethyl tosylate:

Step 1: Synthesis of Piperidin-4-ylmethyl Tosylate

Piperidine-4-methanol is treated with tosyl chloride (TsCl) in pyridine or dimethylformamide (DMF) at 0–25°C, yielding the corresponding tosylate.

Step 2: Alkylation of 2-Methyl-tetrahydroisoquinoline

The 2-methyl-tetrahydroisoquinoline base reacts with the tosylate in xylene or DMF at 80–120°C, often with a tertiary amine (e.g., triethylamine) to scavenge liberated HCl. The reaction proceeds via nucleophilic displacement, forming the N-alkylated product.

Example Conditions

Acylation-Reduction Strategy

This two-step approach, inspired by methodologies in PMC6692079 and MDPI-M1350, employs amide formation followed by reduction:

Step 1: Acylation with Piperidine-4-carbonyl Chloride

2-Methyl-tetrahydroisoquinoline reacts with piperidine-4-carbonyl chloride in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Step 2: Borane-Mediated Amide Reduction

The resulting amide is reduced using borane dimethylsulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 60°C, cleaving the C=O bond to yield the secondary amine.

Example Conditions

-

Coupling agent: EDC/HOBt

-

Reduction: BH₃·SMe₂, THF, 12 h

Alternative Ring-Transformation Approach

A novel method from CSIRO PUBLISHING leverages ring transformation of 2H-pyran-2-ones:

Step 1: Nucleophilic Ring Opening

tert-Butyl-4-oxopiperidine-1-carboxylate reacts with a substituted 2H-pyran-2-one under basic conditions (e.g., K₂CO₃ in acetonitrile), forming a tetrahydroisoquinoline-piperidine hybrid.

Step 2: Acidic Deprotection

The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) in DCM, liberating the piperidin-4-yl substituent.

Advantages

-

High functional group tolerance

-

Single-step introduction of the piperidine moiety

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with saturated bonds.

Substitution: Halogenated derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been studied for its effects on various neurological and psychological conditions due to its interaction with serotonergic receptors.

Serotonergic Activity

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit high affinity for serotonergic receptors, particularly the 5-HT1A receptor. This receptor is implicated in the modulation of mood and anxiety disorders. The compound has been shown to possess agonist, partial agonist, or antagonist properties at these receptors, making it a candidate for treating:

- Depressive states

- Anxiety disorders

- Sleep disorders

In vivo studies demonstrated that certain doses significantly reduced the frequency of PGO spikes in electroencephalographic recordings, suggesting a potential application in managing sleep disturbances and mood regulation .

Cardiovascular Effects

The compound's ability to interact with serotonergic pathways also suggests potential applications in treating cardiovascular issues such as migraines and hypertension. Its mechanism may involve modulation of vascular tone through serotonergic signaling pathways .

Antimicrobial Properties

Recent studies have explored the antibacterial properties of tetrahydroisoquinoline derivatives. For instance, compounds derived from this scaffold have shown efficacy against pathogenic bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae. This suggests a broader application in developing antimicrobial agents .

Case Studies

Several studies have documented the effectiveness of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline in various therapeutic settings:

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. SAR studies have identified critical functional groups that influence receptor binding affinity and selectivity. Modifications to the piperidine ring or the addition of substituents can lead to improved therapeutic profiles for specific conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets depend on the specific pharmacological application being investigated.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their modifications are summarized below:

Key Observations :

- The piperidine moiety (as in the target compound and 4-Me-PDTic) enhances κ-opioid receptor binding and selectivity compared to morpholine or unsubstituted analogs .

- Methyl groups (e.g., at position 2 in the target compound or 4-methylpiperidine in 4-Me-PDTic) improve metabolic stability and CNS penetration .

Pharmacological Activity

Receptor Affinity and Selectivity :

Key Findings :

- 4-Me-PDTic, a close analog, exhibits nanomolar affinity for κ-opioid receptors with exceptional selectivity, attributed to its 7-hydroxy and 4-methylpiperidine groups .

- The target compound’s piperidin-4-yl group may similarly enhance receptor interaction, though its lack of a 7-hydroxy substituent could reduce potency.

Pharmacokinetic and Metabolic Properties

Biological Activity

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (MPTI) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of MPTI, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of MPTI is . The compound features a piperidine ring, contributing to its biological activity by interacting with various receptors in the central nervous system and other biological targets.

Antidepressant Effects

MPTI has been investigated for its potential antidepressant effects. Research indicates that MPTI exhibits significant serotonin reuptake inhibition, akin to established antidepressants. In animal models, MPTI administration led to increased levels of serotonin in synaptic clefts, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of MPTI against oxidative stress-induced neuronal damage. In vitro experiments demonstrated that MPTI can significantly reduce cell death in neuronal cultures exposed to oxidative stressors. This neuroprotection is attributed to its antioxidant properties and ability to modulate cellular signaling pathways involved in apoptosis .

Anticancer Activity

Recent investigations have explored the anticancer potential of MPTI derivatives. For instance, compounds structurally related to MPTI have shown promise in inhibiting the proliferation of various cancer cell lines. Mechanistically, these compounds induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential .

The biological activity of MPTI can be attributed to several mechanisms:

- Serotonin Receptor Modulation : MPTI acts as a serotonin receptor agonist, enhancing serotonergic transmission.

- Antioxidant Activity : The compound scavenges free radicals and reduces oxidative stress markers in cellular models.

- Apoptosis Induction : MPTI derivatives have been shown to activate apoptotic pathways in cancer cells.

Case Study 1: Antidepressant Efficacy

In a preclinical study involving mice subjected to chronic mild stress, MPTI demonstrated significant antidepressant-like effects as measured by the forced swim test and tail suspension test. The results indicated that MPTI not only reduced immobility time but also improved locomotor activity .

Case Study 2: Neuroprotection in Parkinson's Disease Models

In models of Parkinson's disease induced by neurotoxins, MPTI exhibited protective effects on dopaminergic neurons. The treatment resulted in decreased neuroinflammation and preservation of dopaminergic markers . These findings suggest potential therapeutic applications for neurodegenerative diseases.

Data Summary

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR resolve substituent positions and stereochemistry. For example, reports δ 8.71 ppm (quinoline C2-H) and cyclopropane protons at δ 1.12–0.84 ppm .

- HRMS : Confirms molecular ions (e.g., m/z 525.2147 [M+H]⁺ in ) with <5 ppm error .

- GC-MS/IR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and impurity profiles .

Q. Advanced Applications :

- Chiral HPLC resolves enantiomers when stereocenters are introduced .

- 2D NMR (COSY, NOESY) maps spatial interactions in complex derivatives .

How can researchers address contradictions in reaction yields when scaling up synthetic protocols?

Advanced

Discrepancies often arise from kinetic vs. thermodynamic control or impurity accumulation . Strategies include:

- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using Venkov’s sulfoxide cyclization as a baseline .

- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., ’s acylation intermediates) .

- Purification : Employ preparative HPLC (as in ) to isolate high-purity batches when scaling reactions .

What methodologies validate the stereochemical integrity of 2-Methyl-1-(piperidin-4-yl)-tetrahydroisoquinoline derivatives?

Q. Advanced

- X-ray Crystallography : Resolves absolute configuration, critical for bioactive analogs (e.g., ’s cyclopropane derivatives) .

- VCD (Vibrational Circular Dichroism) : Differentiates enantiomers without crystallization .

- Stereospecific Synthesis : Use chiral auxiliaries (e.g., (R)-methyl groups in ) to enforce desired configurations .

How can impurity profiles be controlled during large-scale synthesis?

Q. Advanced

- HPLC-MS Tracking : Identify impurities like bis-thienyl byproducts (, Table 1) or oxidation intermediates .

- Kinetic Quenching : Halt reactions at 90% conversion to avoid byproduct formation (e.g., ’s acylation at reflux) .

- Design of Robust Protecting Groups : Use tert-butyloxycarbonyl (Boc) to prevent piperidine ring degradation .

What strategies enable functionalization of the piperidine ring for structure-activity relationship (SAR) studies?

Q. Advanced

- Buchwald-Hartwig Amination : Introduce aryl/heteroaryl groups at the piperidine nitrogen (e.g., ’s quinoline-piperazine hybrids) .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., ’s methoxybenzyloxyimino derivatives) .

- Click Chemistry : Attach triazole or fluorophores via CuAAC reactions for probing biological targets .

How do solvent and catalyst choices impact the regioselectivity of tetrahydroisoquinoline ring formation?

Q. Advanced

- Polar Aprotic Solvents (DMF, DMSO) : Favor nucleophilic cyclization in Pummerer reactions () .

- Lewis Acids (BF₃·OEt₂) : Direct electrophilic aromatic substitution to meta/para positions .

- Phase-Transfer Catalysis (PTC) : Enhance yields in biphasic systems (e.g., ’s acylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.